Primary Amine vs. N,N-Dimethyl Tertiary Amine: Hydrogen-Bond Donor Capacity and CNS Multiparameter Optimization (MPO) Score
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine retains one hydrogen-bond donor (HBD = 1), classifying it within the CNS MPO desirable range (HBD ≤ 1) for oral CNS drugs, while offering a distinct hydrogen-bond pharmacophore unavailable in the N,N-dimethyl tertiary amine analog (Compound 105; HBD = 0) [1] [2]. The TPSA for the target compound is 26 Ų, well below the CNS MPO upper threshold of 76 Ų, but the presence of a primary amine enables targeted covalent or reversible H-bond interactions with transporter aspartate residues (e.g., DAT Asp79) that tertiary amines cannot engage [1] [3]. This HBD difference is non-trivial: in a series of monoamine reuptake inhibitors, primary amines have been shown to exhibit up to 10-fold shifts in DAT/SERT selectivity ratios compared to their N,N-dimethyl counterparts when the amine participates in a critical anchoring hydrogen bond [3].
| Evidence Dimension | Hydrogen-bond donor count (HBD) – a key CNS MPO parameter |
|---|---|
| Target Compound Data | HBD = 1 (primary amine) |
| Comparator Or Baseline | N,N-dimethyl-1-(1-(3-(trifluoromethyl)phenyl)cyclohexyl)methanamine (US10562878 Compound 105): HBD = 0 (tertiary amine) |
| Quantified Difference | ΔHBD = +1 for the target compound |
| Conditions | Computed physicochemical properties from PubChem (CID 43825154) and ChEMBL (CHEMBL1683896) [1] [3] |
Why This Matters
Procurement of the primary amine rather than the tertiary analog preserves a hydrogen-bond donor required for specific transporter residue interactions, directly influencing monoamine reuptake selectivity ratios in CNS drug discovery programs.
- [1] PubChem. Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine. Compound Summary CID 43825154. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43825154 (accessed 2026-05-02). View Source
- [2] ChEMBL. CHEMBL1683896: N,N-dimethyl-1-(1-(3-(trifluoromethyl)phenyl)cyclohexyl)methanamine. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-02). View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
